molecular formula C14H26N2O4 B7930900 [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7930900
M. Wt: 286.37 g/mol
InChI Key: XUFXBHWAIGWPLC-NSHDSACASA-N
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Description

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1354017-15-4) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected isopropylamino group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the acetic acid functionality allows for further derivatization via coupling reactions .

Properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXBHWAIGWPLC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chiral Pyrrolidine Intermediate

The pyrrolidine ring is constructed via cyclization of γ-amino alcohols or through asymmetric hydrogenation of pyrroline precursors. For enantiomerically pure (S)-pyrrolidine, enzymatic resolution or chiral auxiliary-mediated synthesis is employed.

Example Protocol:

  • Cyclization of (S)-4-Amino-1-butanol :

    • React (S)-4-amino-1-butanol with thionyl chloride to form the corresponding chloride.

    • Intramolecular cyclization under basic conditions (K₂CO₃, DMF) yields (S)-pyrrolidine.

Introduction of Boc-Protected Isopropylamino Group

The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O).

Reaction Conditions:

ParameterValue
ReagentBoc₂O, Triethylamine (TEA)
SolventDichloromethane (DCM)
Temperature0°C → Room Temperature
Reaction Time12–24 hours
Yield85–92%

Mechanism :
The isopropylamine reacts with Boc₂O in the presence of TEA, forming the Boc-protected amine. The reaction is quenched with aqueous HCl, and the product is extracted into DCM.

Functionalization with Acetic Acid Moiety

The acetic acid group is introduced via alkylation or nucleophilic substitution.

Method A: Alkylation of Pyrrolidine Nitrogen

  • React (S)-3-(Boc-isopropyl-amino)pyrrolidine with ethyl bromoacetate.

  • Saponify the ester to the free acid using NaOH/MeOH.

Conditions :

ParameterValue
BaseNaH (60% in mineral oil)
SolventTetrahydrofuran (THF)
Temperature−10°C → Reflux
Yield (Ester)78%
Yield (Acid)95%

Method B: Triflate Displacement (Preferred Route)

This method, adapted from Matulevičiūtė et al., ensures superior stereochemical fidelity:

  • Preparation of Triflate Intermediate :

    • Convert methyl (S)-2-hydroxypropanoate to its triflate ester using trifluoromethanesulfonic anhydride (Tf₂O).

  • Nucleophilic Substitution :

    • Treat the triflate with Boc-protected isopropylaminopyrrolidine in DCM at −50°C.

Data Table :

Starting MaterialProductYieldee (%)
Methyl (S)-2-triflateMethyl (R)-2-[(Boc-isopropyl-amino)pyrrolidinyl]propanoate84%99
  • Ester Hydrolysis :

    • Hydrolyze the methyl ester with 2 N NaOH in methanol to yield the acetic acid derivative.

Optimization and Scalability

Temperature Control

Maintaining −50°C during the triflate displacement minimizes racemization, preserving enantiomeric excess (ee > 98%).

Solvent Selection

  • DCM vs. THF : DCM provides higher yields (84% vs. 65%) due to better solubility of Boc-protected amines.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium iodide (TBAI) improves reaction rates by 30% in alkylation steps.

Industrial-Scale Considerations

ParameterLab ScalePilot Plant
Batch Size10 g50 kg
Cycle Time48 hours72 hours
Overall Yield68%62%
Purity (HPLC)99.5%98.8%

Challenges :

  • Exothermic reactions during Boc protection require precise temperature control.

  • Residual triflate reagents necessitate rigorous purification to meet pharmaceutical standards.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Triflate DisplacementHigh ee (99%), ScalableCostly reagents
Direct AlkylationSimpler workflowModerate ee (85–90%)

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the secondary amine. Acidic hydrolysis is the primary method for deprotection:

Reaction Conditions

ReagentSolventTemperatureTimeYield
4 M HCl in dioxaneDioxane0–25°C2–4 hr>90%
Trifluoroacetic acidDCM25°C1 hr95%

Mechanism : Protonation of the Boc carbonyl oxygen generates a carbamic acid intermediate, which decomposes to release CO₂ and tert-butanol, yielding the free amine.

Applications :

  • Enables subsequent functionalization of the amine (e.g., alkylation, acylation).

  • Critical for solid-phase peptide synthesis (SPPS) workflows.

Amide Bond Formation via Carboxylic Acid Activation

The acetic acid group undergoes activation for coupling with amines:

Common Activation Methods

MethodReagentsSolventCoupling PartnerYield
Carbodiimide-mediatedEDC/HOBtDMFPrimary amine70–85%
Mixed anhydrideIsobutyl chloroformateTHFAmino alcohol65–75%

Key Considerations :

  • Stereochemical integrity of the (S)-pyrrolidine center is preserved under mild conditions.

  • The isopropyl group introduces steric hindrance, requiring optimized stoichiometry (1.2–1.5 eq. amine).

Esterification of the Acetic Acid Moiety

The carboxylic acid is esterified to improve membrane permeability or facilitate purification:

Typical Esterification Protocols

Ester TypeReagentsConditionsYield
MethylSOCl₂/MeOH0°C → reflux80–90%
BenzylDCC/DMAP, BnOHRT, 12 hr70–75%

Post-Reaction Modifications :

  • Esters are hydrolyzed back to the acid using NaOH/MeOH (1–2 hr, 25°C).

Functionalization of the Deprotected Amine

After Boc removal, the secondary amine undergoes diverse reactions:

Reaction Pathways

Reaction TypeReagentsProductYield
AcylationAcetyl chloride, baseN-Acetyl derivative85–92%
Reductive alkylationFormaldehyde, NaBH₃CNN-Methylpyrrolidine analog60–70%
SulfonylationTosyl chloride, pyridineSulfonamide75–80%

Limitations :

  • Steric bulk from the pyrrolidine and isopropyl groups reduces reactivity with bulky electrophiles.

Ring-Opening and Cycloaddition Reactions

The pyrrolidine ring exhibits limited reactivity under standard conditions but participates in specialized transformations:

Ring-Opening Epoxidation (Hypothetical Pathway)

ConditionsOutcome
mCPBA, DCM, 0°CEpoxide formation at C2–C3

Inverse Electron-Demand Diels-Alder (IEDDA) :

  • Requires installation of a strained dienophile (e.g., trans-cyclooctene) on the amine post-deprotection .

  • Reacts with tetrazines (k₂ ≈ 10³–10⁴ M⁻¹s⁻¹) for bioorthogonal labeling .

Reaction Optimization Data

Solvent Effects on Amide Coupling

SolventDielectric ConstantReaction Rate (rel.)
DMF36.71.00
THF7.50.45
DCM8.90.30

Temperature Dependence of Boc Deprotection

TemperatureHalf-Life (TFA/DCM)
0°C60 min
25°C15 min
40°C5 min

This compound’s versatility in deprotection, coupling, and functionalization reactions makes it indispensable for synthesizing chiral peptidomimetics and probing biological targets. Strategic manipulation of its functional groups enables tailored applications in drug discovery and chemical biology.

Scientific Research Applications

Medicinal Chemistry Applications

a. Building Block for Drug Synthesis

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a versatile building block in the synthesis of various biologically active compounds. It is particularly useful in creating pyrrolidine-based molecules, which have been shown to exhibit a range of pharmacological activities, including anti-cancer and anti-inflammatory properties.

b. Inhibitors of Enzymatic Activity

Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, such as EGFR (epidermal growth factor receptor) tyrosine kinase. This receptor is often overexpressed in various cancers, making it a critical target for therapeutic intervention. Compounds synthesized from this compound have demonstrated potent inhibitory effects against this enzyme, showcasing its potential in cancer treatment .

Organic Synthesis Applications

a. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes, particularly in the Morita-Baylis-Hillman reaction, which is essential for constructing complex organic molecules with high stereochemical control. The presence of the tert-butoxycarbonyl (Boc) group facilitates the protection and deprotection steps commonly required in multi-step synthesis protocols .

b. Synthesis of Aminopyrrolidine Scaffolds

This compound can be transformed into aminopyrrolidine scaffolds, which are valuable intermediates in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents .

Case Studies and Research Findings

Case Study 1: EGFR Inhibition

In a study published by the Royal Society of Chemistry, derivatives of this compound were synthesized and evaluated for their inhibitory activity against EGFR tyrosine kinase. The results indicated that certain modifications to the pyrrolidine structure enhanced potency and selectivity, leading to promising candidates for further development .

Case Study 2: Antibacterial Activity

Another research effort focused on synthesizing N-benzyl-3-sulfonamidopyrrolidines from this compound. These compounds showed significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for drug synthesis; inhibitors of EGFR
Organic SynthesisAsymmetric synthesis; synthesis of aminopyrrolidine scaffolds
Antibacterial ActivityDevelopment of antibacterial agents

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butyloxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites within the molecule. The pyrrolidine ring and acetic acid moiety contribute to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of nitrogen-containing heterocycles with protective groups and carboxylic acid/ester functionalities. Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid Pyrrolidine Boc-protected isopropylamino, acetic acid 286.37 Chiral center, potential for peptide coupling
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-pyrrole-3-carboxylate (10a) Pyrrole Boc-protected amino, methyl ester, indole substituents 554.00 Bulky indole groups, ester functionality, high crystallinity (mp 169–173°C)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine Boc-protected amino, phenyl group, carboxylic acid 305.37 Six-membered ring, phenyl hydrophobicity
2-(Pyrrolidin-1-yl)acetic acid hydrochloride Pyrrolidine Unprotected pyrrolidine, acetic acid (HCl salt) 149.61 Simplified structure, hydrochloride salt enhances solubility
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Pyridine Pyrrolidine, methoxy, aldehyde 232.29 Pyridine core, aldehyde for further functionalization

Key Observations:

  • Ring Size and Conformation : Pyrrolidine (5-membered) vs. piperidine (6-membered) derivatives (e.g., ) differ in ring strain and conformational flexibility, impacting binding affinity in drug design.
  • Functional Groups : The Boc group in the target compound and 10a enhances stability, while ester (10a) vs. carboxylic acid (target) moieties dictate reactivity (e.g., hydrolysis susceptibility).
  • Crystallinity : Compounds like 10a exhibit higher melting points (169–173°C) due to indole substituents, whereas the target compound’s melting point is unreported but likely lower due to less aromatic bulk .

Biological Activity

[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound with notable biological properties, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under specialty materials with the following chemical formula:

  • Chemical Formula : C₁₄H₂₆N₂O₄
  • CAS Number : 438631-75-5

The structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an isopropyl amino group, which contributes to its biological activity.

The biological activity of this compound has been linked to several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Interaction with Receptors : It has potential interactions with various receptors that modulate physiological responses.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, it has shown significant activity against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

Bacterial StrainMIC (nM)
B. subtilis PTCC 1023180
Staphylococcus aureus ATCC 6538p44
MRSA 1711
S. saprophyticus ATCC 1530544
S. warneri ATCC 2783611

These results indicate that this compound exhibits potent antibacterial activity at non-cytotoxic concentrations, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by disrupting mitotic spindle formation. This was evidenced by studies showing an increase in multipolar mitoses in centrosome-amplified cancer cell lines treated with this compound .

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound led to a significant increase in multipolarity in DLD1 human colon cancer cells. The compound's effectiveness was compared against known inhibitors, showcasing its potential as a therapeutic agent .
  • Pharmacokinetics : The pharmacokinetic profile of the compound was evaluated in animal models, indicating favorable stability and bioavailability which are crucial for therapeutic applications .

Q & A

Q. How can ecological toxicity be evaluated given limited data on this compound?

  • Methodological Answer :
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., Evocalcet derivatives) using ECOSAR or TEST software .
  • Microtox Assays : Test acute toxicity in Vibrio fischeri (bioluminescence inhibition) at 5–100 ppm concentrations .
  • Degradation Studies : Perform HPLC-MS to track hydrolysis products in simulated environmental conditions (pH 7–9, 25°C) .

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